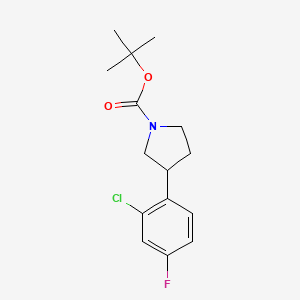
1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2-chloro-4-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of 2-chloro-4-fluoroaniline with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to form the pyrrolidine ring.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of the Boc-protected pyrrolidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation to form pyrrolidones or reduction to form substituted pyrrolidines.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for Boc deprotection.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Substituted phenylpyrrolidines with various functional groups.
Deprotection: Free amine derivatives of pyrrolidine.
Oxidation: Pyrrolidones and other oxidized derivatives.
Reduction: Reduced pyrrolidine derivatives.
科学研究应用
1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
相似化合物的比较
1-Boc-3-(2-chloro-4-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(2-chlorophenyl)pyrrolidine: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.
1-Boc-3-(4-fluorophenyl)pyrrolidine:
1-Boc-3-phenylpyrrolidine: Lacks both chlorine and fluorine substituents, resulting in distinct chemical and biological characteristics.
The uniqueness of this compound lies in the presence of both chlorine and fluorine substituents, which can influence its reactivity, stability, and biological activity.
属性
分子式 |
C15H19ClFNO2 |
|---|---|
分子量 |
299.77 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-chloro-4-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(17)8-13(12)16/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI 键 |
LOYUTELXUPABHV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/no-structure.png)

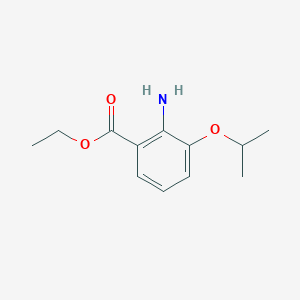
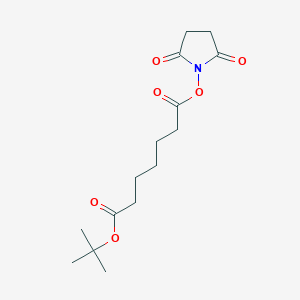
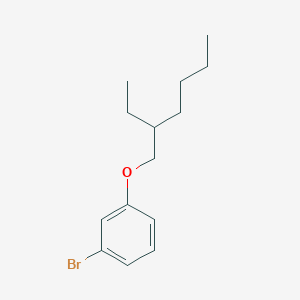
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
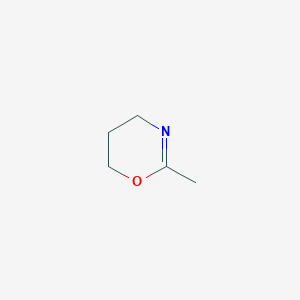
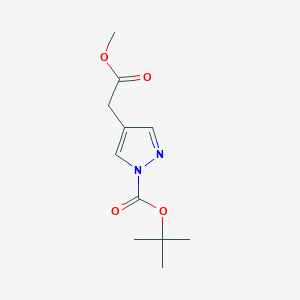

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)

